molecular formula C3H9ClN2O2 B12822011 3-Hydrazinylpropanoic acid hydrochloride

3-Hydrazinylpropanoic acid hydrochloride

Cat. No.: B12822011
M. Wt: 140.57 g/mol
InChI Key: GJMXFEGQDNVFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydrazinylpropanoic acid hydrochloride is a hydrochloride salt of a propanoic acid derivative featuring a hydrazinyl group (-NH-NH₂) at the third carbon position. Hydrochloride salts enhance solubility and stability, making them favorable in drug formulation .

Properties

Molecular Formula

C3H9ClN2O2

Molecular Weight

140.57 g/mol

IUPAC Name

3-hydrazinylpropanoic acid;hydrochloride

InChI

InChI=1S/C3H8N2O2.ClH/c4-5-2-1-3(6)7;/h5H,1-2,4H2,(H,6,7);1H

InChI Key

GJMXFEGQDNVFKE-UHFFFAOYSA-N

Canonical SMILES

C(CNN)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydrazinylpropanoic acid hydrochloride can be synthesized through several methods:

  • Hydrazinolysis of Esters: : One common method involves the reaction of ethyl 3-bromopropanoate with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

    C2H5O2C-CH2-CH2-Br+N2H4C3H8N2O2+C2H5OH+HBr\text{C2H5O2C-CH2-CH2-Br} + \text{N2H4} \rightarrow \text{C3H8N2O2} + \text{C2H5OH} + \text{HBr} C2H5O2C-CH2-CH2-Br+N2H4→C3H8N2O2+C2H5OH+HBr

  • Direct Hydrazination: : Another method involves the direct hydrazination of 3-chloropropanoic acid with hydrazine hydrate, followed by acidification with hydrochloric acid.

    C3H5ClO2+N2H4C3H8N2O2+HCl\text{C3H5ClO2} + \text{N2H4} \rightarrow \text{C3H8N2O2} + \text{HCl} C3H5ClO2+N2H4→C3H8N2O2+HCl

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrazinolysis reactions, optimized for yield and purity. The process is carried out in controlled environments to ensure safety and efficiency, given the reactive nature of hydrazine.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinylpropanoic acid hydrochloride undergoes various chemical reactions, including:

  • Oxidation: : It can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

  • Reduction: : The compound can be reduced to form hydrazine derivatives, which are useful intermediates in organic synthesis.

  • Substitution: : It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: 3-oxopropanoic acid, 3-hydroxypropanoic acid.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted propanoic acids.

Scientific Research Applications

3-Hydrazinylpropanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of hydrazine derivatives and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of hydrazine-sensitive enzymes.

    Medicine: Explored for its potential therapeutic applications, including as an anti-tumor agent and in the treatment of certain neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydrazinylpropanoic acid hydrochloride involves its interaction with biological molecules, particularly enzymes. The hydrazine group can form covalent bonds with enzyme active sites, inhibiting their activity. This inhibition can affect various metabolic pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Below is a comparative analysis of 3-Hydrazinylpropanoic acid hydrochloride and structurally similar compounds, based on molecular properties and substituents:

Compound Name Molecular Formula Molecular Weight Substituents Key Characteristics
3-Hydroxy-2-(6-methylquinazolin-4-ylamino)propanoic acid hydrochloride C₁₂H₁₄ClN₃O₃ 283.71 Quinazolinylamino, hydroxy Early discovery research use; limited analytical data
3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride C₁₀H₁₀ClN₂O₂* ~226.66 (calculated) 3-cyanophenyl, amino Pharmaceutical intermediate; toxicological data not fully studied
3-[4-(3-methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride C₁₄H₂₀Cl₂N₂O₂ Not available Piperazine, methylphenyl Dihydrochloride form; used in chemical synthesis
Jatrorrhizine hydrochloride C₂₀H₂₁ClNO₄ 374.84 (calculated) Isoquinoline alkaloid Studied for diabetic nephropathy; traditional medicinal applications
3-(4-Phenylpiperazin-1-yl)propanoic acid hydrochloride C₁₃H₁₈ClN₂O₂ 284.75 (calculated) Piperazine, phenyl Structural similarity to antipsychotic intermediates


*Inferred from CAS 1810069-92-1.

Key Observations :

  • Functional Groups : The presence of heterocyclic substituents (e.g., quinazoline in , piperazine in ) influences solubility and biological activity.
  • Molecular Weight : Lighter compounds (e.g., 226.66–283.71 g/mol) are typical for intermediates, while alkaloid derivatives (e.g., Jatrorrhizine) are heavier (374.84 g/mol) .
  • Applications: Quinazoline and piperazine derivatives are explored for enzyme inhibition or receptor modulation, while cyanophenyl analogs serve as intermediates .

Research and Industrial Relevance

  • Pharmaceutical Intermediates: Compounds like 3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride are critical in synthesizing active pharmaceutical ingredients (APIs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.